Diethyl cyanophosphonate

Descripción general

Descripción

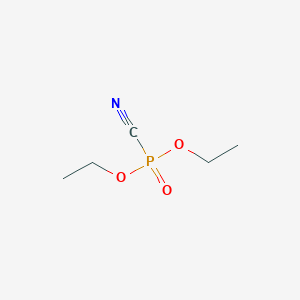

Diethyl cyanophosphonate is an organophosphorus compound with the molecular formula C₅H₁₀NO₃P. It is a clear, colorless to yellow liquid that is soluble in common organic solvents such as dimethylformamide, tetrahydrofuran, diethyl ether, and toluene . This compound is highly toxic and corrosive, requiring careful handling in a well-ventilated fume hood .

Métodos De Preparación

Diethyl cyanophosphonate can be synthesized by reacting diethyl phosphite with cyanogen bromide. The reaction mixture gradually heats up, and the product is obtained by vacuum distillation, collecting the fraction at 104-105°C under reduced pressure (2.53 kPa). The yield of this reaction is approximately 65% .

Análisis De Reacciones Químicas

Diethyl cyanophosphonate undergoes various chemical reactions, including:

Oxidation and Reduction:

Substitution Reactions: It is commonly used as a coupling reagent in peptide synthesis and as a reagent for the phosphorylation of phenols It also acts as an activating agent for the fluorescent derivatization of carboxylic acids, allowing separation by high-performance liquid chromatography.

Major Products: The major products formed from these reactions include phosphorylated phenols and fluorescent derivatives of carboxylic acids.

Aplicaciones Científicas De Investigación

Nerve Agent Simulant

Detection and Analysis

DCNP is recognized as a simulant for nerve agents, particularly Tabun. Its detection has been explored using various methods, including fluorescence-based sensors. For instance, a reversible fluorescent sensor utilizing fluorescein has been developed to detect DCNP effectively, demonstrating its potential for environmental monitoring and safety applications related to chemical warfare agents .

Research Studies

A study highlighted the hydrolysis of DCNP in the presence of amine-containing derivatives, showcasing its utility in developing remediation strategies for nerve agents. The research indicates that specific organocatalysts can facilitate the degradation of DCNP, thus contributing to methods for mitigating the effects of chemical warfare agents .

Organic Synthesis

Synthetic Intermediate

DCNP serves as an important intermediate in organic synthesis. It is utilized in the preparation of various phosphonate derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's reactivity allows for the introduction of phosphonate groups into organic molecules, enhancing their biological activity .

Case Studies

In one case study, researchers employed DCNP in the synthesis of anti-inflammatory compounds. The phosphonate moiety was integral to the biological activity of these compounds, showcasing how DCNP can be leveraged to create therapeutically relevant molecules . Additionally, it has been used in click chemistry reactions for the detection of organophosphate pesticides, demonstrating its versatility in analytical applications .

Therapeutic Potential

Anti-inflammatory Applications

Recent patents have indicated that phosphonate compounds derived from DCNP exhibit anti-inflammatory properties. These compounds could potentially be developed into therapeutic agents for treating inflammatory diseases . The ability to modify DCNP to enhance its biological activity opens avenues for drug development.

Mechanistic Studies

Research has also focused on understanding the mechanisms by which DCNP and its derivatives exert anti-inflammatory effects. Studies suggest that these compounds may influence cellular pathways involved in inflammation, providing insights into their potential as therapeutic agents .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Nerve Agent Simulant | Used for detection via fluorescence sensors; aids in remediation strategies for nerve agents. |

| Organic Synthesis | Acts as an intermediate for synthesizing phosphonate derivatives; enhances biological activity. |

| Therapeutic Potential | Potential anti-inflammatory applications; modification leads to biologically active compounds. |

Mecanismo De Acción

Diethyl cyanophosphonate acts as a nerve agent simulant by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, respiratory paralysis, and potentially death . The compound forms a stable complex with the enzyme, preventing its normal function .

Comparación Con Compuestos Similares

Diethyl cyanophosphonate is similar to other organophosphorus compounds such as diethyl chlorophosphate and diethyl methylphosphonate. it is unique in its application as a nerve agent simulant and its use in peptide synthesis . Other similar compounds include:

Diethyl chlorophosphate: Used in the synthesis of organophosphorus compounds and as a reagent in organic synthesis.

Diethyl methylphosphonate: Employed in the production of flame retardants and plasticizers.

This compound stands out due to its versatility in organic synthesis and its role in detecting chemical warfare agents .

Actividad Biológica

Diethyl cyanophosphonate (DCNP) is an organophosphorus compound that has garnered interest due to its potential applications in biological systems, particularly as a nerve agent simulant and in synthetic organic chemistry. This article explores the biological activity of DCNP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNOP

- CAS Number : 2942-58-7

- Molecular Weight : 175.10 g/mol

DCNP is characterized by the presence of a cyanophosphonate group, which contributes to its reactivity and biological interactions. Its structure allows it to mimic certain nerve agents, making it a useful compound in research related to chemical warfare agents.

Synthesis of this compound

DCNP can be synthesized through various methods, including the reaction of phosphorus oxychloride with diethyl malonate and subsequent hydrolysis. The synthesis typically involves the following steps:

- Formation of the Phosphonyl Group : Reacting phosphorus oxychloride with diethyl malonate.

- Cyanation : Introducing a cyanide group to form the cyanophosphonate.

- Purification : Isolating the product through distillation or crystallization.

DCNP exhibits biological activity primarily through its interaction with cholinergic systems. As a nerve agent simulant, it inhibits acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This mechanism underlies its potential toxicity and therapeutic implications in treating nerve agent poisoning.

In Vitro Studies

In vitro studies have demonstrated that DCNP can affect various cellular processes:

- Cytotoxicity : Research has shown that DCNP exhibits cytotoxic effects on different cell lines. For instance, in studies involving CCRF-CEM leukemia cells, compounds derived from DCNP showed varying degrees of activity, with some derivatives being completely inactive (IC > 20 μg/mL) while others exhibited moderate activity (IC = 6.7 μg/mL) .

- Antifolate Activity : In synthetic pathways involving DCNP, researchers have explored its use in creating antifolate compounds. However, many synthesized derivatives were found to lack significant biological activity against cancer cell lines .

1. Nerve Agent Simulant Research

DCNP has been utilized as a model compound for studying the effects of nerve agents on biological systems. It serves as a safer alternative for evaluating antidotes and protective measures against actual chemical warfare agents. Studies have indicated that treatments with specific antidotes can mitigate the toxic effects induced by DCNP .

2. Decontamination Studies

In decontamination research involving simulated chemical agents, DCNP was used to evaluate the efficacy of various protective coatings and decontaminants. The protective ratios calculated from these studies help determine the effectiveness of treatments in preventing toxicity from exposure .

Summary of Findings

Propiedades

IUPAC Name |

diethoxyphosphorylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO3P/c1-3-8-10(7,5-6)9-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWWLCMDTZFSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183639 | |

| Record name | Diethylphosphorocyanidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Diethyl cyanophosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2942-58-7 | |

| Record name | Diethyl cyanophosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2942-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylphosphorocyanidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylphosphorocyanidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl cyanidophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLPHOSPHOROCYANIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAD4WPZ7T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.